NBD-CO-Hz

Description

Contextualization within Nitrobenzoxadiazole (NBD) Fluorophore Applications

The utility of NBD-CO-Hz is best understood within the broader context of its core component, the NBD fluorophore. NBD and its derivatives are foundational tools in modern biosensing and bioimaging due to their unique photophysical properties.

The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group is a small, uncharged, and environmentally sensitive fluorophore that has been extensively used in biochemical and cell biology research. nih.govmdpi.com A key feature of NBD is its solvatochromic fluorescence; it exhibits very weak fluorescence in aqueous, polar environments but becomes highly fluorescent in nonpolar, hydrophobic media. mdpi.comresearchgate.net This "turn-on" characteristic is highly advantageous for live-cell imaging as it minimizes background fluorescence from unbound probes, often eliminating the need for wash steps. nih.govresearchgate.net

The versatility of the NBD scaffold is demonstrated by its wide range of applications in detecting various biological molecules and processes. Researchers have developed NBD-based probes for:

Sensing Small Molecules: Probes have been designed to detect important signaling molecules like hydrogen sulfide (B99878) (H₂S), hypochlorous acid (HOCl), and changes in pH. rsc.orgx-mol.commdpi.com

Protein and Lipid Labeling: NBD's small size and reactivity make it ideal for labeling proteins and lipids, allowing for the study of protein-ligand interactions, membrane dynamics, and receptor localization. nih.govmdpi.comnih.gov

Ion Channel Studies: NBD-based probes have been successfully used to image and study ion channels, such as the human ether-a-go-go-related gene (hERG) potassium channel, by targeting hydrophobic domains within the channel's structure. nih.govresearchgate.net

The properties of NBD that make it a versatile fluorophore are summarized in the table below.

| Property | Description | Significance in Biosensing |

| Environmental Sensitivity | Fluorescence quantum yield is low in polar solvents (e.g., water) and high in nonpolar environments. mdpi.com | Enables the design of "turn-on" probes that fluoresce upon binding to a hydrophobic target, reducing background noise. nih.gov |

| Small Size | The compact molecular structure minimizes steric hindrance when conjugated to biomolecules. nih.govresearchgate.net | Allows for less perturbative labeling of targets, preserving their native function and interactions. nih.gov |

| Reactivity | The NBD core can be functionalized to react with specific nucleophiles like amines and thiols. nih.gov | Facilitates covalent labeling of proteins, peptides, and other biomolecules for stable tracking and detection. |

| Favorable Photophysics | Excitation and emission spectra are in the visible range, compatible with standard fluorescence microscopy equipment. mdpi.com | Accessible for a wide range of standard biological imaging and detection platforms. |

The development of effective NBD-based probes relies on several key design strategies that leverage the fluorophore's intrinsic properties. A fundamental principle involves the strong electron-withdrawing nature of the nitro group on the NBD skeleton. This property renders the carbon atom at the 4-position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity is a cornerstone for creating probes that respond to specific biological nucleophiles.

Common design strategies for NBD-based probes include:

Reaction-Based Sensing: Probes are designed to undergo a chemical reaction with a specific analyte, leading to a change in fluorescence. This can involve:

Cleavage-induced Emission: A non-fluorescent or quenched NBD derivative releases the highly fluorescent NBD core upon reacting with the target. nih.gov

Transformation-induced Emission: A weakly fluorescent NBD derivative is chemically transformed into a more brightly fluorescent one, such as the conversion of an NBD-ether to an NBD-amine. nih.gov

Environment-Sensing Probes: These probes exploit NBD's sensitivity to local polarity. The probe is designed with a recognition moiety that binds to a specific target, such as a hydrophobic pocket in a protein. Upon binding, the NBD fluorophore is transferred from an aqueous environment to the nonpolar binding site, causing a significant increase in fluorescence intensity. nih.govresearchgate.net

Intramolecular Charge Transfer (ICT) Modulation: Many NBD probes function based on the ICT process between an electron-donor group and the electron-accepting nitrobenzoxadiazole core. researchgate.netx-mol.com The binding of an analyte can modulate this ICT process, leading to a detectable change in the fluorescence signal. For example, protonation of a receptor group in an NBD-based pH probe can alter the ICT character and "turn on" fluorescence. x-mol.com

The table below outlines these design principles with corresponding examples.

| Design Principle | Mechanism | Example Application |

| Nucleophilic Aromatic Substitution (SNAr) | A leaving group at the 4-position of NBD is displaced by a nucleophilic analyte (e.g., thiol), causing a change in fluorescence. nih.gov | Detection of H₂S and other biothiols. rsc.org |

| Environmental Sensitivity | A probe with a ligand for a protein target moves from a polar (aqueous) to a nonpolar (protein binding pocket) environment, causing fluorescence to "turn on". nih.gov | Imaging the hERG potassium channel. nih.govresearchgate.net |

| ICT Modulation | Analyte binding alters the electron donor-acceptor properties of the probe, changing the fluorescence output. x-mol.com | Reversible pH sensing in living cells and organisms. x-mol.com |

Significance of Hydrazone Linkages in Molecular Probe Design

The second key component of this compound is its hydrazide functional group, which readily forms hydrazone linkages. Hydrazone chemistry has become a powerful tool in chemical biology and molecular probe design due to several advantageous features. frontiersin.orgresearchgate.net A hydrazone is formed through the condensation reaction between a hydrazine (B178648) (or a hydrazide) and an aldehyde or ketone.

The significance of this linkage in probe design stems from the following attributes:

Bioorthogonality: The formation of hydrazone bonds occurs under mild, physiological conditions and does not interfere with or cross-react with most biological functional groups, making the reaction bioorthogonal. frontiersin.org This ensures that the probe selectively reacts with its intended target.

Favorable Reaction Conditions: The reaction is typically fast, proceeds cleanly at or near neutral pH, and often uses water as the only byproduct, which is ideal for biological applications. frontiersin.orgnih.gov

Tunable Stability: While the hydrazone bond is generally stable, its stability can be modulated by the electronic properties of the reacting aldehyde/ketone and hydrazine partners. It is also reversible under acidic conditions, a property that can be exploited for creating responsive or reversible probe systems.

Versatility in Application: Hydrazone linkages have been used to construct a wide array of molecular tools, including activity-based probes, covalent organic frameworks (COFs) for sensing, and molecular switches. frontiersin.orgresearchgate.netresearchgate.net In a notable example, hydrazone chemistry was used to mediate the assembly of a CRISPR/Cas12a system, where the bond formation accelerated the creation of an activation strand, thereby enhancing the system's efficiency and specificity. nih.gov

The combination of the versatile NBD fluorophore with the robust and bioorthogonal hydrazone linkage chemistry in a single molecule like this compound creates a powerful reagent for the fluorescent labeling and detection of biomolecules in complex biological systems.

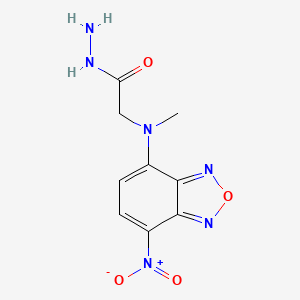

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O4/c1-14(4-7(16)11-10)5-2-3-6(15(17)18)9-8(5)12-19-13-9/h2-3H,4,10H2,1H3,(H,11,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJGYEQXPMQJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NN)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392390 | |

| Record name | DBD-CO-Hz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221263-97-4 | |

| Record name | DBD-CO-Hz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-(7-Nitro-4-benzofurazanyl)methylamino]acethydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Nbd Co Hz Interactions

Fluorescence Response Mechanisms

The fluorescence of NBD-based compounds, including NBD-CO-Hz, is significantly influenced by their environment. The NBD group itself is known for its environment-sensitive fluorescence, typically exhibiting weak fluorescence in aqueous solutions and increased brightness in hydrophobic surroundings idrblab.netlabsolu.ca. This sensitivity is attributed, in part, to the large dipole moment change of the NBD group upon excitation idrblab.netctdbase.org.

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced Electron Transfer (PET) is a common fluorescence quenching mechanism in molecules containing both a fluorophore and an electron-rich or electron-deficient moiety. For NBD derivatives, PET mechanisms can play a role in modulating fluorescence intensity wikidoc.orgfishersci.fictdbase.org. While specific PET mechanisms directly involving the hydrazinocarbonylmethyl-N-methylamino substituent in this compound are not extensively detailed in the provided search results, the general principle applies to NBD conjugates where adjacent groups can influence the excited state of the NBD fluorophore through electron transfer, leading to fluorescence quenching or enhancement depending on the electronic properties and spatial arrangement of the interacting moieties. Studies on other NBD-based probes have demonstrated fluorescence modulation via PET upon interaction with specific analytes or changes in the local environment fishersci.fi.

Internal Charge Transfer (ICT) Processes

Internal Charge Transfer (ICT) is another key process influencing the fluorescence of NBD compounds wikidoc.orguni-freiburg.denih.gov. Upon excitation, an electron density shift occurs within the NBD molecule from an electron-donating part towards the electron-withdrawing nitro group. This charge redistribution affects the excited state energy and dipole moment, making the fluorescence highly sensitive to the polarity of the surrounding environment idrblab.netctdbase.orgnih.gov. The degree of ICT can be influenced by the nature of substituents on the NBD core and the polarity of the solvent or local microenvironment. Changes in the ICT process due to binding to a target or changes in the environment lead to shifts in the emission spectrum and changes in fluorescence intensity, a phenomenon known as solvatochromism idrblab.netctdbase.org.

Environment Sensitivity and Fluorescence Modulation

The fluorescence of this compound is sensitive to its environment nih.gov. This sensitivity allows NBD-based probes to report on changes in the polarity, viscosity, or presence of quenching species in their surroundings idrblab.netnih.gov. For this compound, its fluorescence spectrum is typically around 475 nm excitation and 530 nm emission nih.gov. While reaction with a single carboxylic acid-containing molecule may not significantly alter its fluorescence spectrum, interaction with a dicarboxylate like oxalate (B1200264) has been suggested to potentially induce a significant change due to the influence of the nearby charge nih.gov. The sensitivity of NBD fluorescence to the microenvironment makes this compound and its derivatives valuable tools for probing molecular interactions and cellular environments idrblab.netnih.gov.

Ligand-Receptor Binding and Selectivity

This compound has been utilized in the development of fluorescent ligands for specific receptors, enabling the visualization and study of receptor binding.

Cannabinoid Receptor 2 (CB2) Ligand Development

This compound has served as a building block for the synthesis of fluorescent ligands targeting the Cannabinoid Receptor 2 (CB2) nih.gov. A notable example is the fluorescent probe NMP6, synthesized by the condensation of this compound with 6-methoxy-N-pentyl isatin (B1672199) nih.gov. NMP6 was designed as a fluorescent ligand based on structure-activity relationship studies of CB2 selective antagonists nih.gov. The introduction of the this compound moiety, connected via an acylhydrazone linkage, resulted in a probe that exhibited selective binding to the human CB2 receptor with a reported Ki value of 387 nM nih.gov. The flexible methylene (B1212753) linker connecting the NBD fluorochrome to the carbonyl group was considered advantageous for the NBD moiety to fit into the lipophilic pocket of the receptor nih.gov. NMP6 has been successfully employed for visualizing CB2 receptor binding in immune cells using techniques such as confocal microscopy and flow cytometry nih.gov.

Table 1: Binding Affinity of NMP6 for Human Cannabinoid Receptors

| Compound | Target Receptor | Ki (nM) |

| NMP6 | hCB2 | 387 |

| NMP6 | hCB1 | >10000 |

| NMP6 | 5-HT2A | >10000 |

| NMP6 | 5-HT2C | >10000 |

Note: Data for CB1, 5-HT2A, and 5-HT2C are indicated as >40% inhibition at 10 µM, suggesting Ki values significantly higher than 387 nM for CB2, thus demonstrating selectivity nih.gov.

Reaction Kinetics and Stoichiometry in Biosensing

Detailed information specifically pertaining to the reaction kinetics and stoichiometry of this compound in biosensing applications was not extensively available in the consulted literature. While NBD-based probes are commonly employed in biosensing and their reaction mechanisms, kinetics, and stoichiometry with various analytes, such as thiols and metal ions, have been studied mdpi.commdpi.comresearchgate.net, specific data for this compound in this context were not found.

Thiol-Mediated Cleavage Reactions

Investigations into thiol-mediated cleavage reactions are significant for understanding the behavior of NBD-based compounds in biological systems, as thiols like cysteine and glutathione (B108866) are prevalent mdpi.comnih.gov. Some NBD-based probes are known to react with biothiols, leading to cleavage or adduct formation mdpi.comnih.gov. However, specific research findings detailing thiol-mediated cleavage reactions involving this compound were not identified in the search results.

Response Time and Detection Limits

The response time and detection limits are critical parameters for evaluating the performance of a compound as a biosensing agent mdpi.comresearchgate.netelifesciences.orgacs.org. Studies on various NBD-based probes have reported their response times and detection limits for different target analytes, demonstrating their sensitivity and speed in detection mdpi.commdpi.comarxiv.orgresearchgate.net. Nevertheless, specific data on the response time and detection limits of this compound when used in biosensing applications were not found in the gathered information.

Applications in Advanced Biological Imaging and Sensing

Cellular Imaging Modalities

Probes synthesized from NBD-CO-Hz and related NBD derivatives are employed across various cellular imaging techniques to visualize specific targets, such as receptors and organelles, in living cells. nih.govfrontiersin.org The small, neutral nature of the NBD group is advantageous for biological applications, allowing it to be incorporated into larger molecules designed to interact with specific cellular components. nih.gov

Confocal laser scanning microscopy (CLSM) is a high-resolution imaging technique that benefits from the specific labeling provided by NBD-derived probes. A notable example is the fluorescent probe NMP6, which was synthesized by condensing this compound with a 6-methoxy-N-pentyl isatin (B1672199) derivative. This probe was designed to target and visualize the cannabinoid CB2 receptor. Researchers have demonstrated its effectiveness in visualizing CB2 receptor binding in immune cells using confocal microscopy. researchgate.net In another study, a fluorescent derivative of the rat-selective toxicant norbormide, named NRB-AF12, utilized the NBD fluorophore to investigate the compound's subcellular distribution in living cells, confirming its localization within the sarcoplasmic reticulum. frontiersin.org

Flow cytometry, a technique for analyzing the characteristics of a large population of cells, also utilizes probes derived from this compound. The same NMP6 probe developed for microscopy was successfully used as a flow cytometry probe to analyze CB2 protein expression. researchgate.net In these experiments, mouse lung mononuclear B cells were stained with NMP6, and the fluorescence was quantified by flow cytometry. The study demonstrated that the binding of the probe to the CB2 receptor could be blocked by a known CB2 agonist, confirming the specificity of the probe in this high-throughput application. researchgate.net

The application of NBD-derived probes extends to imaging in living organisms. While many applications are at the cellular level, probes using the NBD fluorophore have been adapted for use in more complex biological systems. For instance, the NBD-derivative NRB-AF12 was used for live imaging in dissected larvae of Drosophila melanogaster. frontiersin.org These experiments revealed the probe's distribution in muscle fibers and the tracheal system, demonstrating its utility in a living organism. frontiersin.org The development of near-infrared (NIR) fluorescent probes is a key goal for in vivo imaging, as they offer deeper tissue penetration and reduced background autofluorescence. imrpress.com While NBD itself emits in the visible spectrum, it can be incorporated into more complex systems, such as FRET scaffolds, to achieve longer-wavelength emissions suitable for in vivo applications. nih.govnih.gov

Development of Fluorescent Probes for Specific Biomolecules and Ions

The NBD scaffold is a versatile platform for creating "turn-on" or ratiometric fluorescent probes that signal the presence of specific analytes. The general strategy involves attaching a recognition unit for the target analyte to the NBD fluorophore. The interaction with the target then modulates the photophysical properties of the NBD group, leading to a detectable change in fluorescence.

Biothiols, including cysteine (Cys), homocysteine (Hcy), glutathione (B108866) (GSH), and hydrogen sulfide (B99878) (H₂S), are critical for maintaining cellular redox homeostasis. researchgate.netrsc.org Fluorescent probes based on the NBD scaffold have been extensively developed for their detection. researchgate.net The sensing mechanism often relies on the cleavage of an NBD-ether or NBD-sulfonyl bond by the nucleophilic thiol group, which releases a highly fluorescent NBD-thiol adduct. researchgate.netnih.govrsc.org This reaction results in a significant "turn-on" fluorescence response. researchgate.netrsc.org

Researchers have designed various NBD-based probes to achieve high selectivity and rapid response times for different biothiols. For example, a pro-coumarin NBD-derived probe was synthesized for the triple-mode detection of H₂S, GSH, and Cys. mdpi.comnih.gov Upon reaction with these biothiols, the probe releases a fluorescent coumarin, causing a significant fluorescence enhancement at 473 nm. mdpi.comresearchgate.net The distinct NBD-adducts formed with each thiol can be further distinguished by their color and retention times in HPLC, allowing for specific identification. mdpi.comnih.gov

Table 1: Performance of Selected NBD-Based Probes for Biothiol Detection

| Probe Name/Type | Target Analyte(s) | Sensing Mechanism | Key Performance Characteristics | Reference(s) |

|---|---|---|---|---|

| NBD-ether probes | H₂S | Thiolysis of NBD-ether | >1000-fold fluorescence increase; enables naked-eye detection. | rsc.org |

| TIFC | Cysteine (Cys) | Michael Addition | Ratiometric response (I₅₆₈/I₅₄₀); Detection limit of 105.6 nM. | nih.gov |

| NBD-O-CmCH₂OH | H₂S, GSH, Cys, NAC | Cleavage of ether bond | Releases fluorescent coumarin (emission at 473 nm); products distinguishable by color and HPLC. | mdpi.comnih.govresearchgate.net |

NBD-based probes have also been engineered for the selective detection of biologically and environmentally important metal ions. The design typically involves conjugating the NBD fluorophore to a metal-chelating unit, such as bis(pyridin-2-ylmethyl)amine or N-(2-aminoethyl)picolinamide. nycu.edu.twkfupm.edu.sa Binding of the target metal ion to the chelator alters the electronic properties of the system, leading to a change in fluorescence through mechanisms like chelation-enhanced fluorescence (CHEF) or the inhibition of photoinduced electron transfer (PET). researchgate.netkfupm.edu.sa

For instance, a fluorescent chemosensor for copper ions (Cu²⁺) was developed by linking an NBD moiety to N-(2-aminoethyl)picolinamide. nycu.edu.twnih.gov This probe exhibited significant fluorescence quenching specifically in the presence of Cu²⁺, with minimal response to other common metal ions like Zn²⁺, Fe²⁺, and Hg²⁺. nycu.edu.twnih.gov Similarly, probes for zinc ions (Zn²⁺) have been created using a receptor unit like bis(pyridin-2-ylmethyl)amine attached to an NBD platform, resulting in a 2.4-fold fluorescence enhancement upon Zn²⁺ binding with a detection limit of 1.06 µM. kfupm.edu.sa These sensors are valuable for detecting metal ions in aqueous solutions and for intracellular imaging. researchgate.netelsevierpure.com

Table 2: Performance of Selected NBD-Based Probes for Metal Ion Sensing

| Probe Name/Type | Target Ion | Sensing Mechanism | Key Performance Characteristics | Reference(s) |

|---|---|---|---|---|

| NBD-picolinamide conjugate (Chemosensor 1) | Cu²⁺ | Fluorescence quenching | Selective quenching for Cu²⁺; Apparent association constant (Ka) of 1.22 × 10³ M⁻¹. | nycu.edu.twnih.gov |

| NBD-DPA conjugate (Probe 2) | Zn²⁺ | Inhibition of PET | 2.4-fold fluorescence enhancement; Detection limit of 1.06 µM. | kfupm.edu.sa |

| Schiff base NBD derivative (Probe AH) | Cu²⁺ | CHEF/Inhibition of PET | ~25-fold fluorescence enhancement; Detection limit of 42.2 nM; Colorimetric change. | researchgate.net |

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| 4-(N-Hydrazinocarbonylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole | This compound |

| Nitrobenzoxadiazole | NBD |

| N-(4-nitro-2,1,3-benzoxadiazoyl-7-yl)-N-methyl-2-aminoacetohydrazide | This compound |

| 6-methoxy-N-pentyl isatin | - |

| NMP6 | - |

| Cysteine | Cys |

| Homocysteine | Hcy |

| Glutathione | GSH |

| Hydrogen Sulfide | H₂S |

| Norbormide | NRB |

| NRB-AF12 | - |

| 7-hydroxy-4-(hydroxylmethyl)-2H-chromen-2-one | CmCH₂OH |

| NBD-O-CmCH₂OH | Pro-coumarin NBD-derived probe |

| TIFC | - |

| DCMOS-N | - |

| bis(pyridin-2-ylmethyl)amine | DPA |

| N-(2-aminoethyl)picolinamide | - |

| 4-(2-aminophenylimino)-7-nitrobenzofurazan | - |

| 2-hydroxy-1-naphthaldehyde | - |

Enzyme Activity Probes

The unique spectroscopic properties of NBD derivatives make them excellent candidates for the design of enzyme activity probes. researchgate.netresearchgate.net Fluorometric assays utilizing such probes offer high sensitivity, specificity, and the potential for real-time monitoring of enzymatic reactions. researchgate.netmdpi.com The fundamental principle behind many NBD-based enzyme probes is a change in the fluorescence properties of the NBD fluorophore upon enzymatic conversion of a substrate. This can involve the transformation of a non-fluorescent or weakly fluorescent NBD-containing substrate into a highly fluorescent product. mdpi.com

For instance, the reaction of NBD ethers with amines, a process that can be modulated by enzymatic activity, leads to the formation of fluorescent NBD-NHR derivatives from non-fluorescent NBD-OR precursors. researchgate.netnih.gov This strategy has been successfully employed in the development of fluorogenic enzyme assays. nih.gov By incorporating a carbonyl group into a substrate that can be specifically recognized and processed by a target enzyme, this compound can be utilized to detect enzymatic activity. The enzymatic reaction would expose a carbonyl group, which then reacts with the hydrazine (B178648) moiety of this compound, leading to a significant change in fluorescence and signaling the enzyme's activity.

| Probe Design Strategy | Target Enzyme Class | Principle of Detection |

| Enzyme-triggered release of a carbonyl-containing molecule | Hydrolases, Oxidoreductases | Subsequent reaction with NBD-hydrazine leads to a fluorescent signal. |

| Modification of a carbonyl-containing substrate | Transferases, Lyases | Alteration of the molecular environment around the NBD-hydrazone conjugate, causing a shift in fluorescence emission. |

pH Sensing

The fluorescence of NBD derivatives is highly sensitive to the polarity of their microenvironment, a property that has been effectively harnessed for the development of fluorescent pH probes. nih.govresearchgate.net Changes in pH can alter the protonation state of either the NBD fluorophore itself or a linked ionizable group, leading to significant changes in fluorescence intensity or emission wavelength. nih.gov This sensitivity allows for the visualization and quantification of pH within cellular compartments.

A notable example is the development of NBD-based probes specifically designed to target and report the acidic environment of lysosomes. nih.govresearchgate.net For instance, the probe NBDlyso, which incorporates a lysosome-targeting morpholine moiety, exhibits a remarkable 100-fold increase in fluorescence intensity in acidic conditions (pH 2.0-7.0) and has a pKa of 4.10, making it well-suited for studying lysosomal pH dynamics. nih.govresearchgate.net The mechanism often involves the protonation of an amine group linked to the NBD core, which suppresses photo-induced electron transfer (PET) and "turns on" the fluorescence. nih.gov this compound, when conjugated to molecules that target specific organelles, can similarly be used to probe the pH of those compartments.

| Probe Name | Target Organelle | pH Range | Key Feature |

| NBDlyso | Lysosomes | 2.0 - 7.0 | 100-fold fluorescence enhancement in acidic solution. nih.govresearchgate.net |

Reactive Oxygen Species (ROS) Detection

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen that play crucial roles in cell signaling and pathophysiology. nih.gov The detection of ROS in living cells is essential for understanding their diverse biological functions. nih.gov NBD-based compounds have been utilized in the study of ROS, particularly in monitoring the cellular response to oxidative stress. researchgate.net

The interaction of NBD compounds with cellular systems can lead to the generation of ROS, such as hydrogen peroxide (H₂O₂), which can be detected using fluorescent ROS indicators. researchgate.net For example, studies have shown that the exposure of cells to certain lipophilic NBD compounds can enhance the generation of intracellular H₂O₂, which can be monitored in real-time using specific fluorescent dyes that react with ROS. researchgate.net While this compound itself may not be a direct ROS sensor, its conjugation to molecules that are targeted by ROS or that localize to sites of ROS production can provide a means to study oxidative stress. The resulting change in the local environment of the NBD fluorophore upon ROS activity can be detected as a change in its fluorescence signal.

Subcellular Localization and Trafficking

NBD-labeled molecules, particularly lipids, are extensively used as fluorescent analogs to study the localization and trafficking of their native counterparts within living cells. researchgate.net The small size of the NBD group minimizes the perturbation of the parent molecule's biological activity, allowing for reliable tracking of its movement through various subcellular compartments. researchgate.net

Endosomes and Lysosomes

The endocytic pathway is a critical cellular process for the uptake of extracellular material and the sorting of cellular components. NBD-labeled lipids have been instrumental in elucidating the trafficking of lipids through this pathway. nih.gov Upon internalization from the plasma membrane, NBD-labeled sphingolipids, for instance, are transported to early/recycling endosomes. nih.gov

From the endosomes, the fate of these lipid analogs can vary depending on the cell type and the specific lipid. While in some non-neuronal cells, they may be sorted to degradative compartments like lysosomes, in other cell types such as hippocampal neurons, they can be transported to the Golgi complex. nih.gov Studies have also shown that exogenously added NBD-labeled phospholipids and cholesterol can co-localize with lysosomes, highlighting the role of these organelles in lipid processing. researchgate.net The conjugation of this compound to specific cargo molecules allows for the tracking of their endocytic uptake and subsequent sorting to endosomes and lysosomes.

Lipid Membranes and Lipid Flippases

NBD-labeled phospholipids are widely used probes for investigating the structure, dynamics, and organization of lipid membranes. acs.orgnih.govacs.org Their fluorescence properties are sensitive to the local membrane environment, providing information on lipid packing and domain formation. acs.org

A key application of NBD-labeled lipids is in the study of lipid flippases, which are enzymes responsible for the ATP-dependent translocation of specific phospholipids from the outer to the inner leaflet of the plasma membrane, thereby maintaining membrane asymmetry. nih.gov Assays using NBD-labeled lipids, such as NBD-phosphatidylserine (NBD-PS) and NBD-phosphatidylethanolamine (NBD-PE), allow for the quantitative measurement of flippase activity in living cells. nih.govnih.gov The internalization of the fluorescent lipid from the outer leaflet can be monitored by fluorescence microscopy or flow cytometry. nih.govnih.gov The spontaneous flip-flop of lipids across the membrane is generally slow, but can be significantly accelerated by scramblases, which facilitate bidirectional lipid movement. biorxiv.org

| NBD-Labeled Lipid | Application | Technique |

| 25-NBD-cholesterol | Studying local cholesterol organization in membranes. acs.org | Fluorescence Spectroscopy |

| NBD-PE | Investigating membrane dynamics and comparing with other lipid analogs. nih.gov | Fluorescence Recovery After Photobleaching (FRAP) |

| NBD-PS, NBD-PE | Measuring the activity of phospholipid flippases. nih.govnih.gov | Confocal Microscopy, Flow Cytometry |

Mitochondria

Mitochondria are central to cellular metabolism and energy production, and the ability to visualize these organelles is crucial for studying their function. NBD-based probes can be designed to specifically accumulate in mitochondria. nih.gov This is typically achieved by attaching a mitochondria-targeting moiety, such as the triphenylphosphonium (TPP) cation, to the NBD fluorophore. nih.gov The positive charge of the TPP group facilitates its accumulation within the mitochondrial matrix due to the large negative mitochondrial membrane potential.

These mitochondria-targeted NBD probes have been developed for various sensing applications within the organelle, including the detection of small molecules like hydrogen sulfide (H₂S). nih.gov For example, a TPP-ligated NBD probe demonstrated a significant fluorescence enhancement upon reaction with H₂S, enabling the imaging of mitochondrial H₂S in living cells. nih.gov By conjugating this compound to a mitochondria-targeting group, it is possible to deliver the probe to this organelle for the specific labeling and tracking of mitochondrial components containing carbonyl groups.

Investigating Cellular Processes

NBD-labeled lipids, which mimic natural phospholipids, are extensively used to investigate the intricate processes occurring at and within the eukaryotic cell membrane. These probes allow for real-time visualization and quantification of lipid trafficking and membrane dynamics.

Endocytosis is a fundamental process by which cells internalize molecules from their external environment. NBD-labeled lipids, such as NBD-phosphatidylcholine (NBD-PC) and NBD-phosphatidylethanolamine (NBD-PE), are employed to trace the pathways of lipid uptake. molbiolcell.orgnih.govnih.gov These fluorescent lipid analogs are incorporated into the plasma membrane and their subsequent internalization can be monitored by fluorescence microscopy or quantified using flow cytometry. nih.govnih.gov

Researchers can distinguish between different endocytic pathways by using specific pharmacological inhibitors. For instance, to investigate the role of macropinocytosis—a form of fluid-phase endocytosis—cells can be treated with inhibitors like amiloride or cytochalasin D, which disrupts the actin polymerization necessary for this process nih.gov. A significant decrease in the uptake of an NBD-labeled probe in the presence of such inhibitors would indicate that macropinocytosis is a major route of entry nih.gov. Similarly, inhibitors of clathrin-mediated endocytosis, like chlorpromazine, can be used to dissect this specific pathway molbiolcell.org. Studies in yeast have shown that NBD-PC can be trafficked to the vacuole through a vesicle-mediated, energy-dependent mechanism that can be distinct from the classical endocytic pathway under certain conditions biologists.com.

| Inhibitor | Target Pathway | Observed Effect on NBD-Lipid Uptake | Reference |

|---|---|---|---|

| Cytochalasin D | Actin-dependent processes (e.g., Macropinocytosis) | Marked decrease in internalization | nih.gov |

| Chlorpromazine (CPZ) | Clathrin-mediated endocytosis | Inhibition of uptake for specific lipid analogs | molbiolcell.org |

| Nystatin | Caveolae-mediated endocytosis | Inhibition of uptake for specific lipid analogs | molbiolcell.org |

| Latrunculin A | Actin polymerization (blocks endocytosis) | Used to isolate non-endocytic lipid transport | molbiolcell.org |

Receptor-mediated endocytosis is a highly specific process for the uptake of macromolecules. NBD-labeled lipids have been instrumental in studying this pathway. For example, NBD-labeled glucosylceramide is internalized via the receptor-mediated endocytosis pathway biologists.com. Double-labeling experiments, where cells are incubated with an NBD-lipid and a well-characterized marker for this pathway (such as transferrin), can demonstrate co-localization in early endosomes, confirming the route of entry biologists.com. Studies have also used NBD-labeled chemokine proteins to monitor their internalization via receptor-mediated endocytosis in live macrophages, a process that could be blocked by a specific receptor antagonist ed.ac.uk. This demonstrates that NBD labeling can be applied to protein ligands to study their specific uptake mechanisms without abolishing their biological activity ed.ac.uk.

The fluorescence of the NBD group is highly sensitive to the polarity of its local environment, making NBD-labeled probes excellent reporters of membrane properties. When attached to a lipid acyl chain, the polar NBD moiety tends to "snorkel" or loop back towards the aqueous interface rather than residing deep within the hydrophobic core of the bilayer mdpi.comnih.gov. This positioning has been confirmed by molecular dynamics (MD) simulations mdpi.comnih.gov.

MD simulations and experimental work have provided detailed insights into the behavior of NBD probes. These studies show that the precise location and orientation of the NBD group depend on the lipid to which it is attached, the presence of other molecules like cholesterol, and the physical state of the membrane (e.g., liquid-disordered vs. liquid-ordered phase) mdpi.com. For instance, in cholesterol-rich, ordered membranes, the NBD group is located closer to the membrane-water interface mdpi.com. This environmental sensitivity affects the probe's fluorescence lifetime and spectrum, providing data on local hydration, lipid packing, and membrane fluidity nih.gov. By measuring parameters like fluorescence anisotropy, researchers can glean information about the rotational mobility of the probe within the membrane, which reflects the microviscosity of its surroundings nih.gov.

| Membrane Composition | NBD Probe Location | Implication | Reference |

|---|---|---|---|

| Pure POPC (Phosphatidylcholine) | Glycerol / Upper acyl chain region | Reports on dynamics at the interfacial region | mdpi.com |

| POPC with Cholesterol | Closer to the membrane/water interface | Senses changes in lipid packing and order | mdpi.com |

| DPPC (Dipalmitoylphosphatidylcholine) | Loops towards the interface | NBD group avoids the hydrophobic core | nih.gov |

Bioconjugation and Protein Labeling Applications

Strategies for Covalent Labeling

Covalent labeling of proteins with fluorescent probes like NBD-hydrazide allows for their visualization and tracking in various biological processes. The primary strategy involving NBD-hydrazide relies on the presence or introduction of carbonyl groups on the target protein.

Site-specific labeling with NBD-hydrazide is achieved by directing the formation of carbonyl groups to a particular location on the protein or by utilizing proteins engineered to contain such reactive handles. One common approach involves the oxidation of vicinal diols, often found in the glycan structures of glycoproteins, using periodate (B1199274) chemistry to generate reactive aldehyde groups researchgate.netacs.org. These aldehydes can then undergo selective hydrazone ligation with NBD-hydrazide researchgate.net. This method allows for the labeling of glycosylation sites on proteins.

Furthermore, peptide tags specifically designed to react with hydrazides have been developed and fused to proteins, enabling site-specific modification with hydrazide-containing probes such as biotin (B1667282) hydrazide and rhodamine B hydrazide in crude cell lysates rsc.orguci.edu. These hydrazine-reactive peptide tags provide an alternative route for site-specific labeling without the need for extensive protein engineering or post-translational modification of native residues uci.edu.

N-terminal labeling of proteins can also be achieved through strategies that introduce aldehyde or ketone functionalities at the N-terminus. Methods like transamination or oxidation of N-terminal serine or threonine residues can generate these reactive groups rsc.orgresearchgate.net. The resulting N-terminal aldehyde or ketone can then be targeted by NBD-hydrazide via hydrazone ligation rsc.org. Another approach mentioned for N-terminal labeling is hydrazino-Pictet-Spengler ligation, which involves hydrazino compounds and forms a stable C-C bond rsc.orgnih.gov.

While NBD-based probes can react with amines and biothiols nih.gov, the primary and most well-documented reactivity of NBD-hydrazide itself in bioconjugation is with carbonyl groups rsc.orgfluoroprobe.comresearchgate.net. Although one source mentions NBD-H reacting with amino, hydroxyl, and carboxylic acid groups in proteins, the described mechanism involves a reaction intermediate formed with trifluoroacetic acid for HPLC labeling, suggesting this may not be a direct reaction of the hydrazide group with these residues under typical bioconjugation conditions biosynth.com. Other NBD derivatives, such as NBD ethers, are known to react with amines and thiols nih.gov. Lysine (B10760008) and cysteine residues are more commonly targeted by other established bioconjugation chemistries like NHS esters (for lysines) and maleimides or iodoacetamides (for cysteines) fluoroprobe.cominterchim.frucl.ac.uk. Therefore, direct labeling of lysine or cysteine residues via the hydrazide group of NBD-hydrazide is not a primary bioconjugation strategy described in the context of its typical reactivity.

Evaluation of Labeled Biomolecules

Following the covalent labeling of proteins with NBD-hydrazide, it is crucial to evaluate the resulting bioconjugate to ensure that the labeling has been successful and has not negatively impacted the protein's function.

Evaluating the affinity and specificity of labeled biomolecules is essential, particularly when the protein's function involves binding interactions. For instance, when labeling glycoproteins, confirming the specificity of NBD-hydrazide for sialic acid moieties after periodate oxidation is important acs.org. For proteins that are part of binding assays or molecular recognition systems, assessing the retention of their binding capacity and specificity after labeling is critical diva-portal.org. Studies involving activity-based probes, which can include hydrazines, have demonstrated that probe labeling can be used to assess the selectivity of inhibitors for specific enzymes nih.gov.

The impact of labeling on the biological activity of the protein must be carefully evaluated. While the introduction of a fluorescent label can potentially alter a protein's native structure or interactions, studies have shown that some labeled proteins can retain their biological function. For example, labeled Affibody molecules have been found to retain their binding capacity diva-portal.org. In the context of activity-based protein profiling using hydrazine (B178648) probes, labeling has been shown to require the enzymes to be in an active, functional state nih.gov. However, the heterogeneity resulting from some labeling methods can negatively impact the pharmacodynamic properties of bioconjugates like antibody-drug conjugates (ADCs) . Therefore, thorough evaluation of the labeled protein's activity is a necessary step in any NBD-hydrazide labeling application.

Preclinical and Translational Research

In Vitro Studies

In vitro studies are fundamental to characterizing the behavior of NBD-based probes at the cellular and enzymatic levels. These experiments offer insights into the probe's mechanism of action, its interaction with target enzymes, and its capacity to selectively identify specific biomarkers within complex biological settings.

Cell Line Models for Efficacy and Specificity

Cell line models are extensively used to assess the efficacy and specificity of NBD-based probes. A variety of cancer cell lines, including A549 (lung adenocarcinoma), HeLa (cervical cancer), and HepG2 (liver cancer), have been utilized in these studies. nih.govmdpi.comnih.govthno.org Furthermore, bacterial cell lines, such as Escherichia coli and other ESKAPE pathogens, are employed to evaluate probes designed for bacterial detection. researchgate.netrsc.orgchemrxiv.orgnih.gov

Protocols typically involve incubating cells with the NBD-based probe and monitoring alterations in fluorescence intensity or localization using techniques like fluorescence microscopy. nih.govmdpi.comnih.gov For example, NBD-based probes engineered to respond to NTR activity have demonstrated increased fluorescence in hypoxic cancer cells, which exhibit elevated NTR expression, in contrast to normoxic cells. nih.govnih.govnih.gov This differential response highlights the probe's capability to sense cellular hypoxic status indirectly through NTR activity. Specificity is further confirmed by challenging the probe with various biological substances or by employing cell lines with differing levels of the target enzyme. nih.govresearchgate.netnih.gov For instance, a study involving an NTR-responsive probe indicated selective activation solely in the presence of NTR and NADH, and not with other biological reductants. researchgate.netnih.gov An alternative method involves using NTR inhibitors to abolish the fluorescence signal, thereby confirming that the observed response is indeed mediated by NTR. mdpi.com

| Cell Line | Condition | Target | Observed Fluorescence Change | Supporting Search Result(s) |

| A549 | Hypoxic | NTR / Hypoxia | Increased fluorescence | nih.govnih.gov |

| A549 | Normoxic | NTR / Hypoxia | Lower fluorescence | nih.govnih.gov |

| HeLa | NTR Expressing | NTR | Increased fluorescence | mdpi.com |

| E. coli | NTR Expressing | NTR | Increased fluorescence | researchgate.netrsc.orgnih.gov |

| HepG2 | Acidic pH | pH | Increased fluorescence | thno.org |

Enzyme Inhibition Assays

Enzyme inhibition assays are vital for quantifying the interaction between NBD-based probes and their target enzymes, as well as for evaluating the impact of potential inhibitors. For probes designed to detect NTR activity, these assays typically involve incubating the probe with purified NTR enzyme (often sourced from Escherichia coli) in the presence of a cofactor like NADH. nih.govnih.govresearchgate.net The enzymatic reduction of the nitro group on the NBD moiety leads to a change in fluorescence, which is monitored over time using fluorescence spectroscopy. researchgate.netnih.govnih.govnih.govresearchgate.net

Kinetic parameters, such as Michaelis constant (Km) and catalytic rate constant (kcat), can be determined by measuring the reaction rate at varying substrate (probe) and enzyme concentrations. nih.govchemrxiv.orgresearchgate.net For example, studies have reported kinetic parameters for the reduction of nitroaromatic compounds by Enterobacter cloacae nitroreductase. nih.gov Enzyme inhibition assays can also be employed to assess the potency of NTR inhibitors by measuring the decrease in the enzymatic reaction rate in the presence of different inhibitor concentrations. mdpi.com This provides valuable data on the probe's suitability for monitoring enzyme activity and for screening or characterizing enzyme inhibitors.

| Enzyme Source | Substrate Type | Km | kcat (s⁻¹) | Supporting Search Result(s) |

| Enterobacter cloacae NTR | p-nitrobenzoic acid | 130 ± 5 μM | 1.7 ± 0.3 | nih.gov |

| Wild-type NTR | Nitroimidazole 5 (NMOG) | 1.6 ± 0.2 μM | Related to kcat/KM = 8.1 ± 0.8 × 10⁴ M⁻¹s⁻¹ | chemrxiv.org |

In Vivo Applications

Animal Models for Imaging and Biodistribution

Animal models, frequently mice bearing xenograft tumors, are commonly used for in vivo imaging and biodistribution studies of NBD-based probes. nih.govchemrxiv.orggoogle.comresearchgate.netresearchgate.net These models allow researchers to simulate disease conditions, such as tumor hypoxia, where the target enzyme (NTR) is overexpressed. google.comresearchgate.net

Studies involve administering the NBD-based probe to the animal and subsequently using fluorescence imaging techniques to visualize the probe's distribution and activation within the body over time. nih.govgoogle.comresearchgate.netresearchgate.net Near-infrared (NIR) fluorescent probes are often preferred for in vivo imaging due to their enhanced tissue penetration and reduced autofluorescence compared to probes emitting in the visible spectrum. nih.govresearchgate.netrsc.orgrsc.org Images are acquired at various time points to track the probe's accumulation in tumors and other organs. researchgate.net

Biodistribution studies complement imaging by providing quantitative data on the probe's concentration in different tissues. researchgate.netnih.govnih.gov Following imaging, animals are euthanized, and organs (e.g., tumor, liver, kidneys, spleen, lungs, heart) are harvested. researchgate.net The fluorescence intensity in tissue homogenates is then measured to determine the probe's distribution pattern. researchgate.net These studies help evaluate the probe's tumor-targeting efficiency, its clearance pathways, and potential accumulation in off-target organs. researchgate.net For instance, studies have shown NBD-based probes accumulating in tumor tissue, with higher fluorescence observed in hypoxic regions. researchgate.netthno.org

| Organ/Tissue | Observed Probe Accumulation/Signal | Supporting Search Result(s) |

| Tumor | Accumulation, increased signal in hypoxic regions | nih.govgoogle.comresearchgate.netresearchgate.netthno.org |

| Liver | Often shows significant accumulation | researchgate.netnih.gov |

| Kidneys | Often shows significant accumulation | researchgate.netnih.gov |

| Spleen | Can show accumulation | researchgate.netnih.gov |

| Lungs | Can show accumulation | researchgate.net |

| Heart | Can show accumulation | researchgate.netnih.gov |

Note: Specific biodistribution patterns are highly dependent on the probe's design and target. These are general observations from studies using various probes.

Assessment of Compound Specificity and Target Engagement

Assessing compound specificity and target engagement in vivo is crucial to confirm that the observed signal is a direct result of the probe interacting with its intended biological target (e.g., NTR in hypoxic tumors) and not due to non-specific accumulation or activation.

Specificity in vivo is evaluated by comparing the fluorescence signal in target tissues (e.g., tumors with high NTR expression or hypoxia) to that in control tissues (e.g., normal tissue or tumors with low target expression). chemrxiv.org A significantly higher signal in target tissue indicates specific accumulation and/or activation. chemrxiv.org Studies might utilize different tumor models with varying levels of NTR expression or induce different levels of hypoxia to demonstrate the correlation between target expression/hypoxia and probe activation. nih.govresearchgate.net

Target engagement is inferred when the activated probe's localization correlates with the known distribution of the target enzyme or the biological condition it indicates (e.g., hypoxia). chemrxiv.org For NTR-responsive probes, target engagement is supported when the fluorescence signal is predominantly observed in hypoxic tumor regions, which are known to have elevated NTR activity. researchgate.netthno.org Using control probes that are not responsive to the target enzyme or administering inhibitors of the target enzyme can further confirm target engagement by showing a lack of or reduced signal in the target tissue. mdpi.com

Emerging Research Directions and Future Perspectives

Rational Design of Next-Generation NBD-Based Probes

The rational design of fluorescent probes is a cornerstone of advancing chemical biology. For NBD-based probes like NBD-CO-Hz, this involves the strategic modification of the core NBD structure or its reactive side chains to enhance performance characteristics such as sensitivity, selectivity, and response time. A key strategy in the design of next-generation probes is the modulation of the photoinduced electron transfer (PET) process. For instance, in many hydrazine-based probes, the hydrazine (B178648) moiety can act as a PET donor, quenching the fluorescence of the fluorophore. Reaction with an analyte, such as formaldehyde (B43269), forms a hydrazone, which inhibits the PET process and leads to a "turn-on" fluorescence response. tandfonline.com

Another avenue of rational design focuses on improving selectivity. While the hydrazine group of this compound is primarily used for derivatizing carboxylic acids, slight modifications can retarget the probe to other analytes. For example, incorporating specific recognition groups can steer the probe's reactivity towards species like hydrogen sulfide (B99878) or metal ions. acs.org The development of probes with enhanced selectivity often involves a deep understanding of the reaction mechanisms, such as nucleophilic aromatic substitution (S_NAr), which is a common reaction pathway for NBD derivatives. acs.org Furthermore, computational chemistry is increasingly being employed to predict the photophysical properties and reactivity of new probe designs, accelerating the development of probes with desired characteristics. researchgate.net

The future of rational probe design will likely involve creating more sophisticated molecules that can respond to subtle changes in the cellular environment or to specific post-translational modifications. This could involve the integration of multiple recognition sites or the development of probes that are activated by a cascade of enzymatic reactions.

Integration with Advanced Spectroscopic Techniques

The utility of fluorescent probes like this compound is significantly amplified when they are integrated with advanced spectroscopic and microscopic techniques. Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. tcichemicals.com In a FRET-based system, an NBD derivative could serve as either a donor or an acceptor fluorophore. When two molecules of interest, each labeled with a FRET pair, come into close proximity, energy transfer occurs, leading to a change in the fluorescence signal. This approach can be used to monitor protein-protein interactions, conformational changes in biomolecules, or the binding of a probe to its target in real-time within living cells. tcichemicals.com

Fluorescence Lifetime Imaging Microscopy (FLIM) is another advanced technique that provides information beyond fluorescence intensity. mdpi.com The fluorescence lifetime of a probe is sensitive to its local environment, including factors like pH, ion concentration, and the presence of quenching agents. mdpi.com For example, the fluorescence lifetime of an NBD probe can change upon binding to its target or upon a change in the polarity of its surroundings. mdpi.com FLIM can be combined with FRET (FLIM-FRET) to provide more quantitative measurements of FRET efficiency, offering a robust method for studying molecular interactions with high spatial and temporal resolution. tcichemicals.com The application of these advanced techniques to this compound and its derivatives holds the potential to unravel complex biological processes at the molecular level.

Exploration of New Biological Targets and Pathways

While this compound was initially developed as a derivatization agent for carboxylic acids for HPLC analysis, the reactive hydrazine moiety opens up possibilities for targeting a broader range of biological molecules and pathways. tcichemicals.com Hydrazine-based probes are known to react with aldehydes and ketones to form stable hydrazones. researchgate.netmdpi.com This reactivity can be exploited to develop probes for detecting biologically important aldehydes, such as formaldehyde, which is involved in various physiological and pathological processes. tandfonline.com

Furthermore, the NBD-hydrazine scaffold can be modified to create sensors for metal ions. For instance, a colorimetric sensor for Cu²⁺ and Zn²⁺ was developed using a Girard's Reagent P derivative of NBD, which contains a hydrazide moiety. mdpi.com The interaction of the probe with these metal ions resulted in distinct color changes, allowing for their selective detection. mdpi.com

A particularly exciting future direction is the use of hydrazine-based probes for activity-based protein profiling (ABPP). researchgate.net Electron-rich hydrazine probes can covalently target a variety of enzymes that utilize electrophilic cofactors or have reactive intermediates in their active sites. researchgate.net This approach could enable the discovery of novel enzyme inhibitors and provide a deeper understanding of enzyme function in complex biological systems. The versatility of the NBD-hydrazine platform suggests that with further research, a wide array of new biological targets and pathways can be explored.

Development of Multi-Functional Probes

A growing trend in probe development is the creation of multi-functional probes that can detect multiple analytes simultaneously or perform more than one task. This approach is particularly valuable for studying complex biological systems where multiple factors are often interconnected. For example, a single probe has been designed to detect and distinguish between different biothiols like cysteine, homocysteine, and glutathione (B108866), as well as reactive oxygen species like hypochlorous acid (HOCl). acs.org

Another example is the development of a probe that can colorimetrically detect hydrazine and fluorescently image hydrogen peroxide. nih.gov Such probes often employ different recognition moieties and signaling mechanisms within the same molecule to achieve their multi-functionality. The development of multi-functional probes based on the this compound scaffold could involve integrating a second reactive site or another fluorophore to enable the simultaneous detection of carboxylic acids and another analyte of interest.

The future of this field lies in the creation of "smart" probes that can not only detect multiple targets but also report on their spatial and temporal relationships within a cell. These advanced tools could provide a more holistic view of cellular processes and pave the way for new diagnostic and therapeutic strategies.

Q & A

Q. What are the primary biochemical applications of NBD-CO-Hz in experimental research?

this compound is a fluorescent labeling reagent widely used in high-performance liquid chromatography (HPLC) for tagging biomolecules. Its nitrobenzoxadiazole (NBD) core enables sensitive detection in fluorescence-based assays, particularly in studying protein interactions, enzyme activity, and cellular imaging . For example, it has been employed in synthesizing fluorescent probes for visualizing cannabinoid CB2 receptors in immune cells, where its hydrazine carbonyl group facilitates covalent bonding with target molecules .

Q. How should researchers synthesize and characterize this compound for reproducibility?

Synthesis involves reacting 4-(N-methylamino)-7-nitro-2,1,3-benzoxadiazole with hydrazine derivatives under acidic conditions (e.g., 10% acetic acid in THF/ethanol) . Characterization requires HPLC purity analysis (>95%) and spectroscopic validation (e.g., UV-Vis, fluorescence emission spectra). Researchers must document reaction conditions, purification steps, and batch-specific variability to ensure reproducibility .

Q. What are the critical storage and handling protocols for this compound?

Store this compound in anhydrous conditions at -20°C to prevent hydrolysis. Avoid prolonged exposure to light to maintain fluorescence efficacy. Pre-dissolve in dimethyl sulfoxide (DMSO) for experimental use, and confirm stability via periodic HPLC checks .

Advanced Research Questions

Q. How can researchers optimize the fluorescence quantum yield of this compound in complex biological matrices?

Fluorescence quenching in cellular environments often arises from non-specific binding or pH variations. To mitigate this:

- Modify solvent systems : Use buffered solutions (pH 7.4) with low autofluorescence.

- Add blocking agents : Bovine serum albumin (BSA) reduces non-specific interactions.

- Test derivatization : Introduce electron-donating groups to the NBD core to enhance photostability . Document optimization steps in supplementary materials, including comparative emission spectra under varied conditions .

Q. How should contradictions in experimental data involving this compound be resolved?

Contradictions (e.g., inconsistent labeling efficiency across studies) may stem from differences in reaction stoichiometry, purity of starting materials, or detection thresholds. Address these by:

- Systematic parameter variation : Test molar ratios (1:1 to 1:5, this compound:target molecule).

- Validation with orthogonal methods : Confirm labeling via mass spectrometry alongside fluorescence.

- Meta-analysis : Compare findings with prior studies using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify protocol disparities .

Q. What strategies ensure the ethical use of this compound in human cell-based studies?

- Toxicity screening : Perform MTT assays to determine safe concentration ranges.

- Institutional approval : Obtain ethics committee clearance, particularly for primary human cell lines.

- Data transparency : Report all adverse effects (e.g., phototoxicity) in publications, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Methodological Guidance

Q. How to design a robust experimental workflow using this compound for novel biomarker discovery?

- Hypothesis formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define the research question, e.g., "Does this compound labeling improve detection of low-abundance serum biomarkers compared to FITC?" .

- Control groups : Include unlabeled samples and competitive inhibitors to assess specificity.

- Data analysis : Employ computational tools (e.g., ImageJ for fluorescence quantification) and validate with statistical models (e.g., ANOVA for inter-group comparisons) .

Key Recommendations for Researchers

- Literature review : Use databases like PubMed and SciFinder with keywords "this compound AND fluorescence AND HPLC" to identify gaps .

- Collaboration : Engage with analytical chemistry teams for cross-validation of results.

- Documentation : Follow Beilstein Journal guidelines for experimental details, ensuring all protocols are replicable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.